molecular formula C5H2F2IN B1393673 2,5-Difluoro-4-iodopyridine CAS No. 1017793-20-2

2,5-Difluoro-4-iodopyridine

Cat. No.: B1393673
CAS No.: 1017793-20-2
M. Wt: 240.98 g/mol
InChI Key: OBVRKNZQNKGNTQ-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-iodopyridine is a fluorinated pyridine derivative with the molecular formula C5H2F2IN. This compound is characterized by the presence of two fluorine atoms and one iodine atom attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-iodopyridine typically involves the halogenation of pyridine derivatives. One common method is the direct fluorination of pyridine using fluorinating agents such as Selectfluor® or CsSO4F. The iodination can be achieved using iodine or iodine monochloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of polar aprotic solvents and phase-transfer catalysts can enhance the efficiency of the halogenation reactions. Additionally, maintaining an inert atmosphere and controlling the reaction temperature are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-4-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Difluoro-4-iodopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-iodopyridine depends on its specific application. In chemical reactions, the electron-withdrawing effect of the fluorine atoms can influence the reactivity of the pyridine ring, making it more or less susceptible to nucleophilic attack. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. In biological applications, the compound’s interaction with molecular targets and pathways would depend on the specific functional groups introduced during synthesis .

Comparison with Similar Compounds

  • 2,3-Difluoro-4-iodopyridine
  • 2,6-Difluoro-4-iodopyridine
  • 3,5-Difluoro-4-iodopyridine

Comparison: 2,5-Difluoro-4-iodopyridine is unique due to the specific positioning of the fluorine and iodine atoms on the pyridine ring. This arrangement can lead to different reactivity patterns and physical properties compared to other difluoro-iodopyridine isomers. For example, the electron-withdrawing effects of the fluorine atoms in the 2,5-positions can significantly influence the compound’s acidity, basicity, and overall stability .

Properties

IUPAC Name

2,5-difluoro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2IN/c6-3-2-9-5(7)1-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVRKNZQNKGNTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692903
Record name 2,5-Difluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017793-20-2
Record name 2,5-Difluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

n-Butyllithium (2.5 M in hexanes, 18.6 mL, 46.5 mmol) was added to a solution of diisopropylamine (6.51 mL, 46.1 mmol) in anhydrous tetrahydrofuran (85 mL) at −78° C. and stirred at this temperature for 1 hour. A solution of 2,5-difluoropyridine (5.0 g, 43 mmol) in anhydrous THF (12 mL) was added dropwise via cannula and the reaction was stirred at −78° C. for 3 hours. After this time, iodine (12.1 g, 47.8 mmol) in tetrahydrofuran (50 mL) was added dropwise via cannula to the reaction at −78° C. and stirred at this temperature for 1 hour after complete addition. Water (100 mL) was added to the reaction and the temperature was allowed to come to RT. The reaction was extracted with diethyl ether (3×100 mL). The combined organics were washed with brine (100 mL), dried (MgSO4), filtered and concentrated. The crude was purified via flash chromatography using an Analogix SF40-80 g column and an eluant of ethyl acetate in heptane (0-10%) to afford the title compound as a yellow solid (4.60 g, 44%). LC-MS m/z 242.0 (M+1). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.39 (t, J=3.71 Hz, 1H) 7.96 (d, J=1.56 Hz, 1H).
Quantity
18.6 mL
Type
reactant
Reaction Step One
Quantity
6.51 mL
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
12.1 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
44%

Synthesis routes and methods II

Procedure details

n-BuLi 2.5M in hexanes (4.9 mL, 12.25 mmol) was added to a solution of diisopropylamine (1.7 mL, 12.20 mmol) in tetrahydrofuran (22 mL) at −20° C., under nitrogen atmosphere, over a period of 10 minutes. The solution was stirred at −20° C. for 30 min and then it was cooled to −78° C. A solution of 2,5-difluoropyridine (1.33 g, 11.5 mmol) in tetrahydrofuran (3 mL) was added over a period of 30 min and the mixture was stirred at −78° C. for 4 hours. After this time, a solution of iodine (3.20 g, 12.6 mmol) in tetrahydrofuran (10 mL) was added dropwise and the mixture was stirred at −78° C. for 1 hour. Water (1 mL) and tetrahydrofuran (3 mL) were added and the temperature was allowed to raise until room temperature, then water (25 mL) and aqueous sodium bisulphite 40% p/v (3 mL) were added. The organic layer was separated and the aqueous layer was extracted with diethyl ether (3×50 mL), the combined organic layers were washed with brine, dried over anhydrous magnesium sulphate and the solvent removed under reduced pressure. The residue was purified by silica flash chromatography (5% diethyl ether in hexanes) to yield the title compound (1.35 g, 48%) as a white crystalline solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
4.9 mL
Type
reactant
Reaction Step Three
Quantity
1.7 mL
Type
reactant
Reaction Step Three
Quantity
22 mL
Type
solvent
Reaction Step Three
Quantity
1.33 g
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
3.2 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
48%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-Difluoro-4-iodopyridine
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2,5-Difluoro-4-iodopyridine
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Reactant of Route 4
2,5-Difluoro-4-iodopyridine
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Reactant of Route 6
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2,5-Difluoro-4-iodopyridine

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